CDP-alpha-D-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

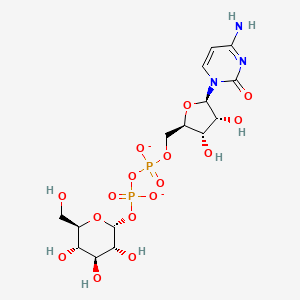

CDP-alpha-D-glucose(2-) is a CDP-D-glucose(2-) having alpha-configuration at the anomeric centre. Major microspecies at pH 7.3. It is a CDP-D-glucose(2-) and a ribonucleoside 5'-diphosphate-alpha-D-glucose(2-). It is a conjugate base of a this compound.

Aplicaciones Científicas De Investigación

Role in Glycosylation

CDP-alpha-D-glucose serves as a donor substrate in glycosylation reactions, where it contributes to the synthesis of polysaccharides and glycoproteins. Glycosylation is crucial for protein folding, stability, and function.

- Enzymatic Activity : The enzyme CDP-D-glucose 4,6-dehydratase catalyzes the conversion of this compound to CDP-4-keto-6-deoxy-D-glucose, which is a precursor for the synthesis of deoxysugars. This reaction is vital for the biosynthesis of lipopolysaccharides and capsular polysaccharides in various microorganisms .

Applications in Microbiology

This compound is essential in the biosynthesis of capsular polysaccharides in bacteria. For instance:

- Pathogenic Bacteria : In Campylobacter jejuni, this compound is involved in forming the capsular polysaccharide that aids in evading host immune responses . This has implications for vaccine development and understanding bacterial virulence.

Therapeutic Potential

Recent studies have highlighted the therapeutic potential of nucleotide sugars like this compound:

- Muscular Dystrophy Treatment : Research indicates that supplementation with nucleotide sugars can ameliorate conditions such as muscular dystrophy caused by defects in glycosylation pathways. CDP-ribitol, derived from similar pathways, has shown promise in restoring glycosylation in affected tissues .

Structural Studies

Understanding the structure of enzymes that utilize this compound provides insights into its function and potential applications:

- X-ray Crystallography : High-resolution structures of enzymes like CDP-D-glucose 4,6-dehydratase reveal critical active site configurations that facilitate substrate binding and catalysis. These structural insights can guide the design of inhibitors or modulators for therapeutic applications .

Biotechnological Applications

The utility of this compound extends to biotechnological applications:

- Synthetic Biology : In synthetic biology, manipulating pathways involving this compound can lead to engineered organisms capable of producing complex carbohydrates or bioactive compounds . This has potential applications in pharmaceuticals and biofuels.

- Biosynthesis Pathways : A study elucidated the biosynthetic pathway for CDP-6-d-glucitol, showcasing the importance of nucleotide sugars in forming complex polysaccharides critical for bacterial survival .

- Therapeutic Applications : Research demonstrated that supplementation with nucleotide sugars could restore normal glycosylation patterns in muscle tissues affected by genetic mutations, highlighting a potential therapeutic avenue for muscular dystrophies .

- Enzyme Mechanism Studies : Structural analysis of CDP-D-glucose 4,6-dehydratase provided insights into its catalytic mechanism and substrate specificity, which are essential for developing targeted therapies against bacterial infections .

Propiedades

Fórmula molecular |

C15H23N3O16P2-2 |

|---|---|

Peso molecular |

563.3 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |

Clave InChI |

CGPHZDRCVSLMCF-JZMIEXBBSA-L |

SMILES isomérico |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.